molecular formula C17H36 B14674174 2,2,4,4,6,6,8,8-Octamethylnonane CAS No. 34701-50-3

2,2,4,4,6,6,8,8-Octamethylnonane

Cat. No.: B14674174
CAS No.: 34701-50-3
M. Wt: 240.5 g/mol
InChI Key: NRTFNOMCDBSWPY-UHFFFAOYSA-N
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Description

2,2,4,4,6,6,8,8-Octamethylnonane is a branched-chain alkane with the molecular formula C17H36 . This compound is characterized by its high degree of methylation and symmetric structure, making it a subject of interest in various research fields. As a highly branched hydrocarbon, it is primarily used in non-polar chemical and material science research. Potential applications include its use as a model compound in chromatography for studying retention behavior of branched molecules, or as a synthetic intermediate in organic synthesis . Its properties are also relevant in the study of advanced hydrocarbon fuels and lubricants. Researchers value this compound for investigating structure-property relationships in complex alkanes. Please consult the Certificate of Analysis for lot-specific data. This product is designated for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34701-50-3

Molecular Formula

C17H36

Molecular Weight

240.5 g/mol

IUPAC Name

2,2,4,4,6,6,8,8-octamethylnonane

InChI

InChI=1S/C17H36/c1-14(2,3)11-16(7,8)13-17(9,10)12-15(4,5)6/h11-13H2,1-10H3

InChI Key

NRTFNOMCDBSWPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)CC(C)(C)CC(C)(C)C

Origin of Product

United States

Conformational Analysis and Dynamics

Theoretical Treatment of Conformational Energetics in Highly Branched Hydrocarbons

The study of conformational energetics in highly branched hydrocarbons relies heavily on theoretical and computational methods. rsc.org These approaches are essential for understanding the subtle interplay of forces that govern molecular shape and stability.

Molecular mechanics and quantum mechanics are the two primary theoretical pillars for these investigations. Molecular mechanics models, often referred to as force-field methods, treat molecules as a collection of atoms held together by springs. The total potential energy of a conformation is calculated as the sum of various energy terms, including bond stretching, angle bending, torsional strain, and non-bonded van der Waals interactions. wikipedia.org While computationally efficient, the accuracy of molecular mechanics is contingent on the quality of the underlying parameters.

Quantum mechanics, particularly density functional theory (DFT), offers a more rigorous approach by solving the Schrödinger equation to describe the electronic structure of the molecule. nih.gov DFT methods that incorporate dispersion corrections have proven to be particularly adept at accurately predicting the geometries and rotational barriers of sterically congested alkanes. nih.govcomporgchem.com These methods account for the attractive London dispersion forces, which can be significant in large, nonpolar molecules and play a crucial role in stabilizing certain conformations. nih.gov The choice of functional and basis set is critical for obtaining reliable results that correlate well with experimental data, where available. nih.govcomporgchem.com

Ground State Conformations of 2,2,4,4,6,6,8,8-Octamethylnonane

Torsional strain arises from the repulsion between electron clouds of bonds on adjacent atoms as they rotate relative to one another. maricopa.edu In a molecule like this compound, rotation around the C-C single bonds of the backbone will lead to eclipsed conformations of high energy. libretexts.org The energy difference between staggered and eclipsed conformations constitutes the torsional barrier. maricopa.edu

Intramolecular steric repulsion, or van der Waals strain, is a critical factor in determining the conformational landscape of this molecule. rutgers.edu The sheer number of methyl groups leads to significant crowding. The interaction between methyl groups on adjacent quaternary centers, and between the methyl groups of the tert-butyl-like moieties and the rest of the molecule, will be highly repulsive. wikipedia.org This steric hindrance forces the molecule to adopt conformations that may deviate from ideal staggered arrangements to alleviate these unfavorable interactions. This can result in bond angle distortion and the elongation of certain C-C bonds to accommodate the bulky groups. comporgchem.com

The interconversion between different conformations of this compound occurs through rotation about its C-C single bonds. ucl.ac.uk The pathways for these interconversions involve surmounting energy barriers, the heights of which are determined by the degree of torsional and steric strain in the transition state. nih.govmasterorganicchemistry.com

For a complex molecule like this, the conformational energy landscape is likely to have multiple minima (stable conformers) and maxima (transition states). ucl.ac.uk The pathways connecting these minima can be intricate. Molecular mechanics and DFT calculations can be employed to map these pathways and determine the associated energy barriers. ucl.ac.ukscispace.com Given the high degree of steric hindrance, it is anticipated that the barriers to conformational interconversion in this compound will be substantial.

The rotation of the highly substituted alkyl groups in this compound, particularly the tert-butyl-like groups, is expected to be severely hindered. The energy barrier for rotation of a tert-butyl group is influenced by the steric bulk of the groups it is rotating past. acs.org In this molecule, the tert-butyl-like groups are adjacent to other bulky quaternary and tertiary centers, leading to very high rotational barriers.

The magnitude of these barriers can be estimated using computational methods and, in some cases, determined experimentally through techniques like dynamic nuclear magnetic resonance (NMR) spectroscopy. nih.govucl.ac.ukacs.org For comparison, the rotational barrier in simpler, sterically congested alkanes can be quite high. comporgchem.com It is reasonable to assume that the rotational barriers for the alkyl groups in this compound would be of a similar or even greater magnitude.

Table 1: Estimated Energy Costs for Interactions in Alkane Conformations

Interaction Cause Energy Cost (kJ/mol) Energy Cost (kcal/mol)
H ⟷ H eclipsed Torsional strain 4.0 1.0
H ⟷ CH₃ eclipsed Torsional and steric strain 6.0 1.4
CH₃ ⟷ CH₃ eclipsed Torsional and steric strain 11 2.6
CH₃ ⟷ CH₃ gauche Steric strain 3.8 0.9

> This table, adapted from general data for alkane conformations, provides an estimate of the energy penalties for various unfavorable interactions that would be present in the conformations of this compound. maricopa.edulibretexts.org

Dynamic Behavior of Carbon-Carbon Single Bonds in Sterically Crowded Alkanes

The C-C single bonds in sterically crowded alkanes like this compound exhibit restricted rotation due to the high energy barriers separating different conformations. This restricted rotation is a hallmark of their dynamic behavior. At room temperature, while rotation about C-C bonds still occurs, the molecule will spend the majority of its time in the lower energy, staggered conformations. libretexts.org

The rate of rotation is temperature-dependent. As the temperature increases, the molecule gains sufficient thermal energy to overcome the rotational barriers more frequently, leading to a more dynamic system. Conversely, at very low temperatures, conformational changes can be slowed to the point where individual conformers can be observed on the NMR timescale. nih.govacs.org

In some highly congested systems, the steric strain can be so severe that it leads to elongated C-C bonds. nih.gov While this might seem to suggest a weaker bond that would be more prone to breaking, studies on other highly substituted alkanes have shown that these molecules can be surprisingly stable. nih.gov This stability is attributed to the fact that the steric hindrance that weakens the bond also protects it from chemical attack.

Advanced Spectroscopic and Diffraction Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure and dynamics of organic molecules in solution. For a molecule as sterically crowded as 2,2,4,4,6,6,8,8-octamethylnonane, NMR techniques are essential for confirming its constitution and probing its unique conformational landscape.

High-resolution ¹H and ¹³C NMR spectra are fundamental for constitutional analysis. Based on the symmetry of this compound, a specific number of signals is predicted in its spectra. The molecule possesses a C₂ axis of symmetry passing through the central C5 methylene (B1212753) group, which simplifies the expected spectra by rendering several nuclei chemically equivalent.

¹³C NMR Spectroscopy: In a ¹³C NMR spectrum, each unique carbon environment produces a distinct signal. For this compound, five signals are anticipated:

One signal for the two equivalent terminal carbons (C1 and C9).

One signal for the four equivalent methyl groups attached to C2 and C8.

One signal for the two equivalent quaternary carbons (C2 and C8).

One signal for the two equivalent methylene carbons of the backbone (C3 and C7).

One signal for the central methylene carbon (C5).

One signal for the two equivalent quaternary carbons (C4 and C6).

One signal for the four equivalent methyl groups attached to C4 and C6.

Due to the high degree of substitution, the chemical shifts for the quaternary carbons and the shielded backbone carbons would be particularly characteristic. The predicted chemical shifts are influenced by the steric compression and the numerous β- and γ-gauche interactions.

¹H NMR Spectroscopy: Similarly, the ¹H NMR spectrum is predicted to show a limited number of signals due to molecular symmetry. The protons on the numerous methyl groups would likely appear as sharp singlets, while the methylene protons would also give rise to singlets, as they have no adjacent protons to couple with. Five distinct proton signals are expected:

A signal for the 18 protons of the six methyl groups at the C2 and C8 positions (analogous to t-butyl groups).

A signal for the 12 protons of the four methyl groups at the C4 and C6 positions.

A signal for the four protons of the two methylene groups at C3 and C7.

A signal for the two protons of the central methylene group at C5.

A signal for the two protons on the terminal methyl groups C1 and C9 is not applicable as the structure is this compound. The structure contains terminal t-butyl groups. The protons on the methyls attached to C2 and C8 are equivalent, as are the protons on the methyls attached to C4 and C6.

The extreme steric hindrance would likely cause some downfield shifting of proton signals due to van der Waals deshielding.

Predicted NMR Chemical Shift Data for this compound

Atom TypePredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Multiplicity
C1, C9 (CH₃)~31-32~0.9-1.0Singlet
C2, C8 (Quaternary)~35-38--
C3, C7 (CH₂)~50-55~1.5-1.8Singlet
C4, C6 (Quaternary)~38-42--
C5 (CH₂)~45-50~1.7-2.0Singlet
CH₃ on C2, C8~31-32~0.9-1.0Singlet
CH₃ on C4, C6~33-35~1.1-1.3Singlet

Note: These are estimated values based on typical shifts for highly branched alkanes. Actual experimental values may vary.

The Nuclear Overhauser Effect (NOE) is a phenomenon where the transfer of nuclear spin polarization occurs between nuclei that are close in space (typically <5 Å), resulting in a change in NMR signal intensity. osti.gov For a molecule like this compound, with its tightly packed methyl groups, NOE-based experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) would be invaluable. utoronto.ca

These experiments could definitively confirm spatial relationships that are implied by the structure. Key expected NOE correlations would include:

Proximity between protons of the methyl groups on C4 and the methyl groups on C6.

Interactions between the methylene protons at C5 and the surrounding methyl protons on C4 and C6.

Correlations between the methylene protons at C3/C7 and the methyl groups on C2/C8 and C4/C6.

Observing these NOEs would provide direct evidence for the sterically enforced conformations and the through-space proximity of non-bonded groups. nih.gov

The structure of this compound suggests that rotation around the C-C bonds of the nonane (B91170) backbone, particularly the C4-C5 and C5-C6 bonds, would be severely hindered. This restricted rotation can be studied using dynamic NMR (DNMR) techniques. youtube.comlibretexts.org

At low temperatures, the rotation would be slow on the NMR timescale, potentially leading to the observation of multiple conformers and a more complex spectrum where chemically equivalent nuclei become non-equivalent. libretexts.org As the temperature is increased, the rate of rotation would increase. At a certain temperature, known as the coalescence temperature, the signals from the interconverting conformers would broaden and merge into a single, time-averaged signal. youtube.com By analyzing the line shapes of the NMR signals over a range of temperatures, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier, providing quantitative insight into the molecule's conformational dynamics. youtube.com Theoretical calculations on the conformational properties of this compound have been performed to investigate this very issue, highlighting the steric strain that leads to distorted bond angles and high rotational barriers. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Obtaining a suitable single crystal of a non-polar, flexible, and symmetrically challenging molecule like this compound is a significant challenge. However, if a crystal could be grown, the resulting diffraction data would provide unparalleled insight into its molecular architecture.

The analysis would reveal:

Precise Bond Lengths and Angles: The C-C-C bond angles within the backbone would be of particular interest, as they are expected to be significantly distorted from the ideal tetrahedral angle of 109.5° to alleviate the intense steric repulsion between the axial methyl groups.

Torsional Angles: The solid-state conformation, defined by the torsional angles along the carbon backbone, would be elucidated.

Intermolecular Packing: The manner in which these bulky, globular-shaped molecules pack together in a crystal lattice would be determined. Studies on simpler long-chain alkanes have shown they often form lamellar structures, but the extreme branching in octamethylnonane would likely lead to a more complex packing arrangement. core.ac.uk

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. While IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, Raman spectroscopy detects vibrations that cause a change in its polarizability. The techniques are often complementary.

For an alkane like this compound, the IR and Raman spectra would serve as a molecular fingerprint, characterized by specific vibrational frequencies. The spectra would be dominated by C-H and C-C bond vibrations.

C-H Stretching: Strong absorptions in the IR spectrum between 2850 and 3000 cm⁻¹ due to symmetric and asymmetric stretching of the C-H bonds in the methyl and methylene groups.

C-H Bending: Characteristic bending (scissoring, wagging, twisting, and rocking) vibrations would appear in the 1350-1470 cm⁻¹ region. A strong absorption around 1365-1370 cm⁻¹ is characteristic of the symmetric bending of a t-butyl group, which would be a prominent feature in the spectrum of this molecule.

C-C Vibrations: C-C stretching and skeletal vibrations occur in the fingerprint region (below 1500 cm⁻¹). Due to the high symmetry and lack of significant dipole changes, many skeletal C-C stretching modes might be weak or inactive in the IR spectrum but potentially strong in the Raman spectrum.

Expected Characteristic Vibrational Frequencies

Vibrational ModeExpected Frequency (cm⁻¹)Spectroscopy Type
C-H Stretch (CH₃, CH₂)2850 - 3000IR (Strong), Raman (Strong)
CH₃ Bending (asymmetric)~1470IR (Medium)
CH₂ Scissoring~1465IR (Medium)
CH₃ Bending (symmetric)~1365 - 1370IR (Strong, characteristic of t-butyl)
Skeletal C-C Vibrations800 - 1200IR (Weak/Medium), Raman (Stronger)

Advanced Mass Spectrometry Techniques for Isomeric Distinction

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For alkanes, electron ionization (EI) is commonly used, which often causes extensive fragmentation.

For this compound, the molecular ion peak (M⁺) at m/z 240 would be expected to be either extremely weak or completely absent. jove.com This is because the initial radical cation is highly unstable and readily undergoes fragmentation. The fragmentation pattern is dominated by cleavage at the points of branching, as this leads to the formation of more stable tertiary carbocations. jove.comwhitman.edu

Predicted major fragmentation pathways would involve the cleavage of C-C bonds in the backbone, such as:

Cleavage of the C4-C5 bond to generate a stable C₉H₁₉⁺ fragment (m/z 127) and a C₈H₁₇ radical.

Cleavage of the C2-C3 bond to generate a stable C₅H₁₁⁺ fragment (t-butyl cation, m/z 57), which is often a base peak for molecules containing this group.

Distinguishing this compound from its numerous structural isomers (all with the formula C₁₇H₃₆) can be challenging. While standard GC-MS can separate many isomers by retention time, co-elution is common. Advanced MS techniques are crucial for unambiguous identification in such cases. Tandem mass spectrometry (MS/MS), for instance, involves selecting a specific fragment ion and inducing further fragmentation. lcms.cz The resulting secondary fragment pattern is highly specific to the structure of the precursor ion, allowing for the differentiation of isomers that might produce similar initial mass spectra. osti.gov Techniques like multiple reaction monitoring (MRM) can be developed to selectively detect specific, structure-indicative fragmentation pathways, providing a robust method for identifying highly branched alkanes in complex mixtures. osti.gov

Theoretical and Computational Chemistry Studies

Strain Energy Calculations and Analysis in Poly-substituted Hydrocarbons

The stability of highly substituted hydrocarbons like 2,2,4,4,6,6,8,8-octamethylnonane is intimately linked to the concept of strain energy. Computational methods provide a powerful means to quantify and analyze the various contributions to molecular strain.

A direct and efficient method for computing the strain energies of hydrocarbons involves the use of computational group equivalents. mdpi.comswarthmore.edu This approach allows for the estimation of a strain-free electronic energy, which can then be compared to the actual electronic structure calculation for the molecule of interest to determine the strain energy. mdpi.com

This method avoids the intermediate step of predicting an enthalpy of formation. mdpi.com Parameters for these calculations have been developed at several high levels of electronic structure theory, including W1BD, G-4, CBS-APNO, CBS-QB3, and M062X/6-31+G(2df,p). swarthmore.edu The procedure involves summing unstrained increments based on the number of methyl, methylene (B1212753), methine, and quaternary carbon groups to estimate a strain-free enthalpy of formation. mdpi.com The difference between the experimental enthalpy of formation and this estimated value is defined as the strain energy. mdpi.com This technique has been successfully applied to compute the strain energies for a wide range of hydrocarbons, many of which are highly strained. swarthmore.edu

Table 1: Example of Computational Group Equivalents for Strain Energy Calculation

GroupUnstrained Increment (example value)
-CH3X
-CH2-Y
>CH-Z
>C<W

Note: The values X, Y, Z, and W are parameters determined at specific levels of theory.

The enhanced stability of branched alkanes over their linear isomers has been a long-standing topic of discussion, with several hypotheses proposed to explain this phenomenon. Two prominent hypotheses are geminal steric repulsion and protobranching. nih.govresearchgate.net

Recent computational studies have rigorously tested these ideas. Investigations using natural bond orbital (NBO) analysis have shown that measures of both geminal and total steric repulsion fail to explain the observed stability trend in branched alkanes. nih.gov This suggests that simple steric hindrance is not the primary driving force behind their stability.

The concept of "protobranching" refers to the stabilizing interactions present in the "kinks" of linear alkanes and more extensively in branched alkanes, defined by 1,3-alkyl-alkyl interactions. nih.gov The stability associated with protobranching has been re-evaluated and is now understood to be a manifestation of several factors, including the reduction of steric repulsion, changes in vibrational enthalpy, and, crucially, medium-range electron correlation. researchgate.netrsc.org This stabilization is not solely due to traditional attractive noncovalent interactions but is a more complex interplay between dispersion and exchange repulsion. rsc.org

Furthermore, the extra stability of branched alkanes is strongly tied to stabilizing geminal σ → σ* delocalization. nih.gov This electronic effect, which involves the interaction between adjacent C-C bonds, preferentially stabilizes branched structures. nih.gov Valence bond calculations support this picture, attributing the effect to the contribution of additional ionic resonance structures that are not possible in the absence of protobranching. nih.gov

Table 2: Investigated Concepts in Branched Alkane Stability

HypothesisSupporting/Contradictory Evidence from Computational StudiesKey Findings
Geminal Steric Repulsion ContradictoryMeasures of steric repulsion do not correlate with the observed stability of branched alkanes. nih.gov
Protobranching Supporting (with refinement)Stability arises from a combination of reduced steric repulsion, vibrational enthalpy, and medium-range electron correlation. researchgate.netrsc.org It is also linked to stabilizing geminal σ → σ* delocalization. nih.gov

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) are powerful computational techniques used to explore the conformational landscapes and dynamic behaviors of molecules like this compound. These methods treat molecules as collections of atoms governed by the laws of classical physics, using a force field to describe the potential energy of the system.

Prediction of Ground State Conformations and Energy Landscapes

Molecular mechanics is employed to find the lowest energy conformation (the ground state) and to map the potential energy landscape of a molecule. For a highly branched and sterically congested molecule like this compound, identifying the ground state is non-trivial due to the large number of possible rotational isomers (conformers).

Methodology: A systematic search or stochastic methods (like Monte Carlo simulations) are used to generate a multitude of initial conformations. Each of these conformations is then subjected to energy minimization using a suitable molecular mechanics force field (e.g., MMFF, AMBER, OPLS). The force field calculates the steric energy of a conformation as a sum of various potential energy terms, including:

Bond stretching

Angle bending

Torsional strain (rotation around single bonds)

Van der Waals interactions (non-bonded interactions)

The goal is to find the geometry that corresponds to the global minimum on the potential energy surface. For highly branched alkanes, steric hindrance between the numerous methyl groups is a dominant factor in determining the preferred conformations. The bulky tert-butyl groups at positions 2, 4, 6, and 8 impose significant rotational barriers, leading to a complex energy landscape with many local minima.

Research Findings on Analogous Systems: Studies on other highly branched alkanes have shown that their ground state conformations are a compromise between minimizing torsional strain along the carbon backbone and alleviating repulsive van der Waals interactions between the bulky substituent groups. researchgate.net For this compound, the central C-C bonds of the nonane (B91170) backbone would be expected to adopt conformations that maximize the distance between the gem-dimethyl groups.

Table 1: Typical Potential Energy Term Contributions in Molecular Mechanics

Interaction Type Description Typical Contribution to Steric Energy
Bond Stretching Energy required to stretch or compress a bond from its equilibrium length. High energy penalty for small deviations.
Angle Bending Energy required to bend an angle from its equilibrium value. Significant energy cost for deformation.
Torsional Strain Energy associated with rotation around a single bond. Key determinant of conformational preference.

| Van der Waals | Non-bonded attractive or repulsive forces between atoms. | Crucial in sterically crowded molecules. |

Simulation of Conformational Exchange and Dynamic Processes

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecules. By solving Newton's equations of motion for all atoms in the system, MD simulations can track the trajectory of each atom over time, revealing how the molecule flexes, rotates, and transitions between different conformations. acs.orgaip.org

Simulation Protocol: An MD simulation for this compound would typically involve:

Starting with an energy-minimized conformation.

Assigning initial velocities to all atoms based on a target temperature.

Calculating the forces on each atom using the chosen force field.

Integrating the equations of motion over a small time step (typically femtoseconds) to update the positions and velocities of all atoms.

Repeating this process for millions of steps to generate a trajectory that covers nanoseconds or even microseconds of real time.

Insights from Simulations: MD simulations on branched alkanes like squalane (B1681988) have revealed that branching significantly affects the local and global dynamics of the molecule. aip.org For this compound, simulations would likely show that rotations around the heavily substituted C-C bonds are infrequent events, occurring on a longer timescale compared to rotations in a linear alkane. The bulky tert-butyl-like groups would exhibit restricted motion, tumbling and rotating as whole units. These simulations can quantify the rates of conformational transitions and identify the pathways for these changes, providing a detailed picture of the molecule's flexibility and dynamic behavior in the gas or liquid phase. aip.org

Exploration of Potential Energy Surfaces and Reaction Pathways

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that maps the potential energy of a system as a function of its atomic coordinates. libretexts.orgwikipedia.org For a molecule like this compound, the PES is an incredibly complex, high-dimensional landscape.

Mapping the PES: Computational methods are used to explore this surface to locate key features:

Minima: These correspond to stable or metastable conformations of the molecule.

Saddle Points: These represent transition states—the highest energy point along the lowest energy path between two minima. llnl.gov

By mapping the connections between minima via transition states, chemists can delineate reaction pathways, such as those for conformational isomerization. Algorithms have been developed to automatically find these pathways on a PES. chemrxiv.org For a highly branched alkane, the PES is characterized by numerous shallow minima separated by relatively low energy barriers (corresponding to rotations of terminal methyl groups) and a smaller number of deep minima separated by high energy barriers (corresponding to backbone rearrangements). github.com

Application to Reaction Dynamics: While this compound is a saturated alkane and generally unreactive, understanding its PES is crucial for modeling its behavior under high-energy conditions, such as in combustion or pyrolysis. The PES can reveal the lowest energy pathways for bond dissociation. Due to steric strain, the C-C bonds within the most crowded regions of the molecule are potential sites for initial bond cleavage. Computational studies on the combustion of the related iso-cetane have built kinetic models based on reaction pathways derived from an understanding of its underlying PES. llnl.gov

Advanced Quantum Chemical Tools (e.g., QTAIM, ELF) for Bonding Analysis

While molecular mechanics provides a good description of molecular structure and dynamics, quantum mechanics is required for a detailed understanding of the electron distribution and the nature of chemical bonds. Advanced tools like the Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF) provide powerful ways to analyze the results of quantum chemical calculations.

QTAIM Analysis: QTAIM, developed by Richard Bader, analyzes the topology of the electron density (ρ). A key finding from QTAIM studies on highly branched alkanes is the existence of unconventional intramolecular hydrogen-hydrogen bonds. nih.govacs.org In sterically crowded molecules like this compound, hydrogen atoms on adjacent, bulky methyl groups can be forced into close proximity.

Key QTAIM Descriptors:

Bond Critical Point (BCP): A point of minimum electron density between two nuclei that are considered bonded. The presence of a BCP and a bond path between two hydrogen atoms is evidence of a stabilizing H-H interaction.

Electron Density at the BCP (ρ(r_c)): Correlates with the strength of the interaction.

Laplacian of the Electron Density (∇²ρ(r_c)): Indicates whether charge is concentrated or depleted at the BCP.

Electron Localization Function (ELF) Analysis: The ELF is a function that maps the probability of finding an electron pair in a given region of the molecule. It provides a clear, visual representation of core electrons, lone pairs, and covalent bonds. In the context of this compound, an ELF analysis would:

Clearly show the C-C and C-H covalent bonds as regions of high electron localization.

Complement the QTAIM analysis by identifying regions of interaction between hydrogen atoms. ELF analysis can identify basins of electron localization corresponding to H-H interactions, confirming the stabilizing nature of these contacts in highly branched systems. acs.org

Table 2: Summary of Quantum Chemical Analysis Techniques

Technique Primary Input Key Output/Insight Application to this compound
QTAIM Electron Density (ρ) Topological analysis of bonding, identification of bond paths and critical points. Identification and characterization of intramolecular C-H···H-C stabilizing interactions. nih.gov

| ELF | Electron Pair Probability | Visualization of electron localization in bonds, lone pairs, and shells. | Confirmation of covalent bonding framework and visualization of H-H interaction basins. acs.org |

Mechanistic Investigations of Chemical Transformations

Reaction Mechanisms Involving C-H Functionalization in Highly Branched Alkanes

The functionalization of carbon-hydrogen (C-H) bonds in alkanes is a cornerstone of modern organic synthesis, aiming to convert these ubiquitous but inert bonds into more versatile functional groups. wjarr.com However, in highly branched alkanes like 2,2,4,4,6,6,8,8-octamethylnonane, this transformation faces significant kinetic barriers. The molecule possesses only primary C-H bonds on its numerous methyl groups, as all internal carbons on the nonane (B91170) chain are quaternary.

Free-radical halogenation is a classic method for alkane functionalization. masterorganicchemistry.com The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. For octamethylnonane, the propagation step would involve the abstraction of a hydrogen atom by a halogen radical (X•) to form an alkyl radical, followed by the reaction of this radical with a halogen molecule (X₂).

Reaction Steps:

Initiation: X₂ → 2 X• (Initiated by heat or light)

Propagation 1: R-H + X• → R• + H-X

Propagation 2: R• + X₂ → R-X + X•

The selectivity of this reaction is highly dependent on the halogen used. Bromination is known to be highly selective for the most substituted C-H bond due to the endothermic nature of the hydrogen abstraction step. However, in this compound, all 24 reactive C-H bonds are primary and chemically equivalent. Therefore, regioselectivity is not a factor, but the reaction rate would be exceedingly slow due to the steric shielding of these primary hydrogens by the adjacent quaternary carbons. Chlorination is less selective and more reactive, but would still be significantly hampered by the steric bulk. masterorganicchemistry.com

C-H Bond Type Location Number of Bonds Relative Reactivity (Free Radical) Steric Accessibility
Primary (1°)All 8 methyl groups24LowestExtremely Low
Tertiary (3°)None0N/AN/A
Secondary (2°)None0N/AN/A

This interactive table details the C-H bond characteristics of this compound.

Role of Catalysis in Overcoming Steric Hindrance in Alkane Reactions

Catalysis provides a crucial strategy for functionalizing inert C-H bonds by offering alternative reaction pathways with lower activation energies. catalysis.blog For severely hindered substrates like this compound, the design of the catalyst is paramount.

Transition-metal catalysts, particularly those based on palladium, rhodium, or iron, are often employed for C-H activation. nih.gov The mechanism typically involves the coordination of the metal to the alkane, followed by C-H bond cleavage to form a metal-alkyl intermediate. This intermediate can then undergo further reactions.

To be effective with a substrate like octamethylnonane, a catalyst must possess a highly accessible active site, free from bulky ligands that would create further steric clashes. nih.gov Paradoxically, steric modifications to the catalyst's ligands can also be used to tune regioselectivity. In some cases, bulky ligands can direct the catalyst to attack less-hindered C-H bonds. nih.gov In the case of octamethylnonane, where only sterically shielded primary C-H bonds are available, a small, highly reactive catalyst would be required. Homogeneous catalysts may be more effective than heterogeneous ones, as the entire system can exist in a single phase, potentially improving the chances of a successful interaction between the catalyst and the substrate.

Advanced Research Directions and Future Perspectives

Computational Design and Prediction of Novel Ultra-Branched Hydrocarbon Architectures

The design and prediction of novel, even more complex, ultra-branched hydrocarbon architectures is a burgeoning area of computational chemistry. Building upon the foundational understanding of steric and conformational effects gleaned from molecules like 2,2,4,4,6,6,8,8-octamethylnonane, researchers are now leveraging sophisticated computational tools to explore the vast chemical space of hyperbranched alkanes. These efforts aim to design molecules with tailored properties, such as exceptional thermal stability, unique solubility characteristics, or specific rheological behaviors.

Computational methodologies, including Density Functional Theory (DFT) and molecular mechanics, are employed to predict the geometric and electronic structures of these hypothetical molecules. Key parameters such as bond lengths, bond angles, and rotational energy barriers are calculated to assess the feasibility and stability of new architectures. For instance, in molecules with extreme branching, significant deviations from standard sp3 hybridization angles are expected to accommodate the steric strain.

ParameterPredicted Value
C-C-C bond angle (backbone)~114-118°
C-C-C bond angle (t-butyl)~107-111°
C-C bond length (backbone)~1.54-1.56 Å
C-C bond length (t-butyl)~1.53-1.55 Å
Rotational Energy Barrier (C4-C5)> 10 kcal/mol
Table 1: Representative Predicted Geometrical Parameters and Rotational Energy Barrier for this compound. These values are illustrative and can vary based on the computational method employed.

The insights gained from these predictions are invaluable for guiding synthetic efforts toward the creation of novel materials with unprecedented properties.

Exploration of Unique Reactivity and Selectivity Patterns Arising from Extreme Branching

The extreme steric hindrance in this compound and similar structures gives rise to unique patterns of reactivity and selectivity. psu.eduibm.com The dense shield of methyl groups can significantly hinder the approach of reactants to the carbon backbone, making many standard alkane reactions, such as radical halogenation, exceptionally challenging. masterorganicchemistry.com

However, this steric crowding can also be exploited to achieve high selectivity. For instance, reactions that do occur may be limited to the less hindered terminal positions of the molecule. Furthermore, the high degree of substitution can stabilize reactive intermediates, such as carbocations, in ways that are not observed in less branched alkanes. This can lead to unexpected rearrangement reactions or the formation of unusual products.

Future research will focus on harnessing these steric effects to control reaction outcomes. This includes the development of new catalytic systems that can overcome the steric barriers to functionalize these robust molecules in a controlled manner. Understanding how the subtle interplay of electronic and steric effects governs reactivity in these crowded environments is a key challenge that will unlock new synthetic methodologies. rsc.org The study of how bulky substituents influence reaction rates and regioselectivity in processes like electrophilic aromatic substitution provides a conceptual framework for investigating similar effects in aliphatic systems. acs.org

Development of Machine Learning Approaches for Branched Alkane Synthesis and Property Prediction

The complexity of synthesizing and characterizing highly branched alkanes makes this area ripe for the application of machine learning (ML) and artificial intelligence (AI). researchgate.net ML models are being developed to predict the physical and chemical properties of these molecules with high accuracy, often outperforming traditional quantitative structure-property relationship (QSPR) models. bohrium.com These models can be trained on existing experimental and computational data to predict properties such as boiling points, viscosity, and heats of formation for novel, un-synthesized compounds.

Application AreaMachine Learning TechniquePotential Impact
Property PredictionNeural Networks, Gradient BoostingRapid screening of virtual libraries for molecules with desired properties.
RetrosynthesisTransformer-based Models, Graph Neural NetworksDesign of efficient synthetic routes to complex branched alkanes. chemrxiv.orgmdpi.com
Catalyst DesignActive Learning, Bayesian OptimizationDiscovery of novel catalysts for selective C-H functionalization. rsc.org
Yield PredictionRandom Forest, Support Vector MachinesOptimization of reaction conditions and resource allocation. acs.org
Table 2: Applications of Machine Learning in the Study of Branched Alkanes.

Advanced Spectroscopic Characterization of Ultrafast Dynamics in Sterically Crowded Alkanes

The sterically crowded nature of this compound and its analogues leads to complex and fascinating molecular dynamics that occur on ultrafast timescales. Advanced spectroscopic techniques are essential to probe these rapid conformational changes and energy relaxation pathways.

Ultrafast laser spectroscopy, with its femtosecond to picosecond time resolution, can directly observe the vibrational and rotational motions of these molecules. nih.gov Techniques such as two-dimensional infrared (2D-IR) spectroscopy can reveal the coupling between different vibrational modes and provide detailed information about the conformational landscape and the energy barriers between different conformers. The study of polyisobutylene, a polymer for which this compound is a model compound, has benefited from such advanced spectroscopic methods to understand its unusual dynamic properties. polymerphysics.netmdpi.com

Future research will likely involve the application of even more sophisticated techniques, such as attosecond transient absorption spectroscopy, to follow the electronic and nuclear dynamics in real-time. arxiv.org These experiments, combined with high-level quantum dynamics simulations, will provide an unprecedented level of detail about how energy flows through these sterically congested molecules and how their structure dictates their dynamic behavior. This fundamental understanding is crucial for the rational design of new materials with tailored dynamic and mechanical properties. acs.orgnih.gov

Spectroscopic TechniqueInformation GainedRelevance to Branched Alkanes
2D-Infrared SpectroscopyVibrational coupling, conformational exchangeMapping the energy landscape and conformational dynamics.
Femtosecond Transient AbsorptionExcited-state lifetimes, relaxation pathwaysUnderstanding photophysical properties and energy dissipation.
Raman SpectroscopyVibrational modes, molecular structureProbing the effects of steric strain on molecular vibrations. polymerphysics.net
NMR SpectroscopyChemical environment, connectivityConfirming molecular structure and identifying unique nuclei. youtube.comyoutube.comyoutube.comyoutube.com
Table 3: Advanced Spectroscopic Techniques for Studying Branched Alkanes.

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